molecular formula C7H7NO4 B1464186 Methyl 4,6-dihydroxynicotinate CAS No. 79398-27-9

Methyl 4,6-dihydroxynicotinate

Cat. No.: B1464186
CAS No.: 79398-27-9
M. Wt: 169.13 g/mol
InChI Key: YRIXOKHFULWNHE-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxynicotinate is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The IUPAC name for this compound is methyl 4,6-dioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10) . The InChI key is YRIXOKHFULWNHE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Pest Management

  • Methyl isonicotinate has been investigated for its potential in thrips pest management. It acts as a non-pheromone semiochemical, showing a behavioral response that results in increased trap capture of at least 12 thrips species. It's mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. The research indicates potential for mass trapping, lure and kill, lure and infect, and as a behavioral synergist with insecticides (Teulon et al., 2017).

Biotechnological Applications

  • Methylobacterium extorquens, a methylotroph, utilizes reduced one-carbon compounds such as methanol, showing potential for engineering value-added products from methanol. This highlights the broader applicability of methyl compounds in biotechnology, suggesting areas where Methyl 4,6-dihydroxynicotinate could potentially be applied (Ochsner et al., 2014).

Green Chemistry

  • A study described the use of isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles, highlighting the role of nicotinate derivatives in promoting green chemistry practices. This might suggest the utility of this compound in similar catalytic or green synthesis applications (Zolfigol et al., 2013).

Antifungal and Antioxidant Activity

  • Research on 4-methyl-6-alkyl-2H-pyran-2-ones, which shares a structural similarity with this compound, demonstrated effective antifungal activity against several pathogenic fungi. This suggests potential antifungal applications for this compound (Chattapadhyay & Dureja, 2006).

Synthetic Methodologies

  • The synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, utilized microwave-induced regioselective methoxylation and esterification, demonstrating the synthetic versatility of nicotinate derivatives. This could imply synthetic routes or methodologies where this compound might be applied (Jeges et al., 2011).

Safety and Hazards

The safety information for Methyl 4,6-dihydroxynicotinate includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 4,6-dihydroxynicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the nicotinate and nicotinamide metabolism pathways . These interactions are crucial for the compound’s role in modulating biochemical processes and influencing metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these cellular processes can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis. Understanding these effects is essential for leveraging the compound’s potential in therapeutic applications and research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound binds to target enzymes and proteins, modulating their activity and influencing downstream biochemical pathways. These interactions are critical for the compound’s role in various biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, degradation products may form, potentially altering the compound’s biochemical activity and effects on cellular function. Long-term studies are essential to understand these temporal effects and ensure the compound’s effective use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular function. Understanding these dosage effects is crucial for determining safe and effective dosage ranges for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cellular compartments, affecting its biochemical activity and effects on cellular function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within cells, as they determine its interactions with specific biomolecules and cellular structures. Understanding these subcellular localization patterns is crucial for leveraging the compound’s potential in research and therapeutic applications.

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIXOKHFULWNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716051
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79398-27-9
Record name 79398-27-9
Source DTP/NCI
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Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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